(3R,5S)-piperidine-3,5-diol hydrochloride
Overview
Description
“(3R,5S)-piperidine-3,5-diol hydrochloride” is a chemical compound that belongs to the class of piperidine-derived iminosugars. It has a CAS Number of 1375204-12-8 and a molecular weight of 153.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of a compound can be described by its InChI code. The InChI code for “this compound” is1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+;
. This code provides a unique representation of the compound’s molecular structure, including information about its stereochemistry. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.61 . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).Scientific Research Applications
Piperidine Derivatives in Neurological Research
Piperidine derivatives, such as donepezil, a piperidine-based acetylcholinesterase inhibitor, have been extensively studied for their therapeutic potential in neurological conditions. Donepezil, for example, demonstrates efficacy in improving cognition and global function in patients with Alzheimer's disease, showcasing the significance of piperidine structures in modulating neurological pathways (Román & Rogers, 2004).
Piperidine Alkaloids and Pharmacological Diversity
Piperidine alkaloids from natural sources like Pinus and related genera exhibit a broad spectrum of pharmacological activities, suggesting the therapeutic versatility of the piperidine moiety. These compounds have found applications ranging from analgesic and anti-inflammatory to antimicrobial and neuroprotective effects (Singh et al., 2021).
Piperidine-Based Antipsychotics
Piperidine structures form the backbone of several antipsychotic drugs, highlighting their importance in psychiatric medication development. The pharmacophore of high D2 receptor affinity often includes a piperidine moiety, underlining its critical role in the therapeutic efficacy of these medications (Jůza et al., 2022).
Synthetic Applications and Drug Design
The versatile chemistry of piperidine derivatives enables their application in the synthesis of complex medicinal compounds. Piperidine and morpholine analogs, in particular, have shown a wide range of pharmaceutical applications, underscoring the synthetic utility of the piperidine scaffold in drug design (Mohammed et al., 2015).
Safety and Hazards
The safety information for “(3R,5S)-piperidine-3,5-diol hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
(3S,5R)-piperidine-3,5-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-JEVYUYNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375204-12-8 | |
Record name | (3R,5S)-piperidine-3,5-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.